molecular formula C10H18O4 B1246258 Feigrisolide A

Feigrisolide A

Cat. No. B1246258
M. Wt: 202.25 g/mol
InChI Key: FZPDDULMNZBINH-KZVJFYERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Feigrisolide A is a natural product found in Streptomyces griseus with data available.

Scientific Research Applications

Synthesis and Structural Studies

  • Feigrisolide C, a closely related compound to Feigrisolide A, has been a subject of synthesis studies. Researchers attempted to synthesize its structure through ring-closing olefin metathesis reaction, leading to insights into its physical characteristics and structural composition (Kim et al., 2005).

  • Another significant effort in the synthesis of Feigrisolide A involved using chiral starting materials and key synthesis steps like Brown asymmetric allylation and Evans aldol reaction. This study led to the structural revision of Feigrisolides A and B, suggesting their identities as nonactic acid derivatives (Álvarez-Bercedo et al., 2006).

Biological Activities and Applications

  • Feigrisolides A to D, isolated from Streptomyces griseus, exhibit notable antibacterial activities. Feigrisolide B showed strong antibacterial, medium cytotoxic, and antiviral activities. Feigrisolides A, C, and D demonstrated inhibitory activity against 3alpha-hydroxysteroid-dehydrogenase (Tang et al., 2000).

  • Feigrisolides, extracted from Streptomyces sp. 6167, were found to have cytotoxic properties against tumor cells and antimicrobial activities against bacteria like Bacillus cereus and Escherichia coli. This highlights their potential in developing new antibiotic and anticancer agents (Sobolevskaya et al., 2004).

Agricultural Applications

  • Feigrisolide C has been identified as an effective agent against the wheat blast fungus, Magnaporthe oryzae Triticum, in vitro. It inhibits fungal growth and could potentially be developed into a biopesticide to manage wheat blast disease, demonstrating its significance in agricultural applications (Rabby et al., 2022).

properties

Product Name

Feigrisolide A

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

(3R,4S,7S)-4-hydroxy-7-[(2S)-2-hydroxypropyl]-3-methyloxepan-2-one

InChI

InChI=1S/C10H18O4/c1-6(11)5-8-3-4-9(12)7(2)10(13)14-8/h6-9,11-12H,3-5H2,1-2H3/t6-,7+,8-,9-/m0/s1

InChI Key

FZPDDULMNZBINH-KZVJFYERSA-N

Isomeric SMILES

C[C@@H]1[C@H](CC[C@H](OC1=O)C[C@H](C)O)O

Canonical SMILES

CC1C(CCC(OC1=O)CC(C)O)O

synonyms

feigrisolide A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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